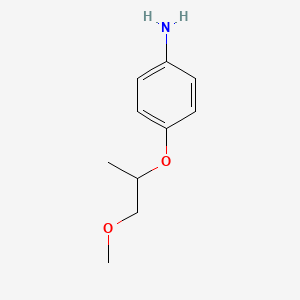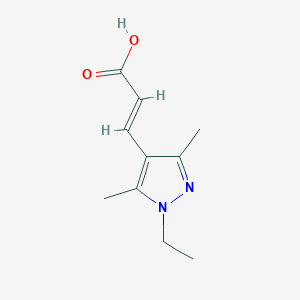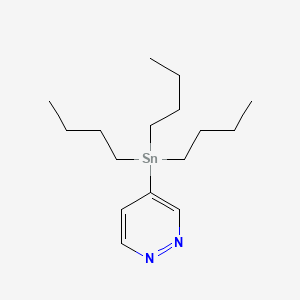
4-(2-Methoxy-1-methyl-ethoxy)-phenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylamine, also known as aniline, is an organic compound with the formula C6H5NH2. It is the simplest aromatic amine. Its main use is in the manufacture of precursors to polyurethane and other industrial chemicals . The compound you mentioned seems to have additional functional groups attached to the phenylamine core, specifically methoxy and ethoxy groups. These groups could potentially alter the properties of the base phenylamine molecule .
Molecular Structure Analysis
The molecular structure of such a compound would be characterized by the presence of a phenyl ring (a cyclic arrangement of carbon atoms), an amine group (-NH2), and methoxy (-OCH3) and ethoxy (-OCH2CH3) groups. These functional groups will determine the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine, methoxy, and ethoxy groups. Amines are basic and can participate in a variety of reactions, including acid-base and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (like the amine and ether groups) could make the compound polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Aggregation-Induced Emission Enhancement
Triphenylamine-based compounds, including derivatives related to 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine, have shown significant potential in aggregation- and crystallization-induced emission enhancement (AIEE and CIEE). These properties are attributed to the restrained intramolecular charge transfer (ICT), prevention of π-π stacking, and restricted intramolecular rotation. This phenomenon enhances AIEE and CIEE, potentially benefiting applications in materials science and fluorescence imaging. The tunable emission of these compounds, as demonstrated through fluorescence imaging experiments, underscores their utility in practical applications such as bioimaging and the development of novel fluorescent materials (Zhang et al., 2018).
Corrosion Inhibition
Novel Schiff bases synthesized from compounds structurally related to 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine have been explored for their corrosion inhibition effects on aluminum alloys in acidic media. These studies have revealed that such compounds can significantly inhibit corrosion, with efficiency increasing with inhibitor concentration. These findings suggest the potential for these Schiff bases to be developed into effective corrosion inhibitors for industrial applications, leveraging the electron-donating methoxy and ethoxy group substitutions to enhance their performance (Nazir et al., 2019).
Antimicrobial Activity
Research into the synthesis of pyrimidine derivatives and their antimicrobial activity has included compounds related to 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine. These derivatives have been evaluated for their in vitro antimicrobial activity, highlighting the potential for these compounds to serve as starting points for the development of new antimicrobial agents. The characterization of these compounds through various spectroscopic methods supports their potential application in addressing microbial resistance (Mallikarjunaswamy et al., 2017).
Chemosensors for Metal Ions
The development of chemosensors for the detection of metal ions is another area where derivatives of 4-(2-Methoxy-1-methyl-ethoxy)-phenylamine have found application. Specifically, a compound was developed as a highly selective chemosensor for Ag(+) ions, demonstrating strong fluorescent enhancement upon binding. This enhancement is attributed to an increase in intramolecular charge transfer (ICT), indicating the potential of such compounds in environmental monitoring and analytical chemistry (Tharmaraj et al., 2012).
Propriétés
IUPAC Name |
4-(1-methoxypropan-2-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(7-12-2)13-10-5-3-9(11)4-6-10/h3-6,8H,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMLZWMDNHDUKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=CC=C(C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-1-methyl-ethoxy)-phenylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)




![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)




